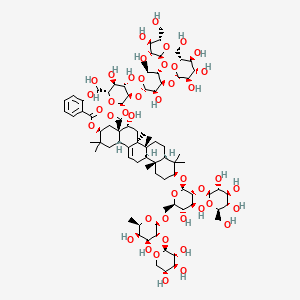
Adianthifolioside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adianthifolioside B is a natural product found in Albizia adianthifolia with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Adianthifolioside B exhibits significant antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria. Studies have demonstrated that it acts synergistically with conventional antibiotics such as erythromycin, gentamicin, streptomycin, and tetracycline. This synergy enhances the efficacy of these antibiotics against resistant strains, making this compound a promising candidate for developing new antimicrobial agents .
Table 1: Synergistic Effects of this compound with Antibiotics
| Antibiotic | Synergistic Effect with this compound |
|---|---|
| Erythromycin | Yes |
| Gentamicin | Yes |
| Streptomycin | Yes |
| Tetracycline | Yes |
Cytotoxic Effects on Cancer Cells
Research indicates that this compound possesses cytotoxic effects on various cancer cell lines, including human leukemia T-cells (Jurkat cells). It induces apoptosis through mechanisms involving mitochondrial membrane disruption and DNA fragmentation. The compound's ability to trigger early apoptotic events suggests its potential as a therapeutic agent in cancer treatment .
Case Study: Induction of Apoptosis in Jurkat Cells
- Objective : To evaluate the cytotoxic effects of this compound on Jurkat cells.
- Methodology : Flow cytometry analysis was used to assess apoptosis.
- Findings : At concentrations as low as 1 µM, this compound induced significant apoptotic changes without causing hemolysis in red blood cells .
Anti-inflammatory Properties
This compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions. The compound's mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune responses, suggesting its potential application in managing diseases characterized by chronic inflammation .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to inhibit acetylcholinesterase indicates potential use in treating neurodegenerative diseases such as Alzheimer's disease. Further research is needed to explore its efficacy and safety in clinical settings .
Traditional and Ethnomedicinal Uses
In traditional medicine, Albizia adianthifolia has been used for various ailments, including gastrointestinal issues, respiratory problems, and skin diseases. The presence of this compound contributes to these therapeutic claims, providing a scientific basis for its historical usage in herbal medicine .
Análisis De Reacciones Químicas
Alkaline Hydrolysis Reaction
Under mild alkaline conditions, Adianthifolioside B undergoes hydrolysis, cleaving ester bonds to yield prosapogenins.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | 0.5 M NaOH/MeOH |
| Temperature | 25°C |
| Time | 2 hours |
| Products | Prosapogenins 3 and 4 |
Mechanistic Insights
-
The salicyloyl ester at C-21 is hydrolyzed via nucleophilic attack by hydroxide ions, releasing 2-hydroxybenzoic acid.
-
The glycosidic bonds remain intact under these conditions, preserving the carbohydrate moieties .
Synergistic Interactions with Antibiotics
This compound enhances antibiotic efficacy against multidrug-resistant (MDR) bacteria through non-covalent interactions:
Key Findings
| Antibiotic | Synergistic Effect (%) | Bacterial Strain |
|---|---|---|
| Erythromycin | 100 | K. pneumoniae KP55 |
| Streptomycin | 100 | E. coli AG102 |
| Gentamicin | 100 | E. aerogenes EA27 |
-
Mechanism : Disruption of bacterial membranes and biofilm inhibition .
-
Dosage : Effective at sub-inhibitory concentrations (MIC/2 and MIC/4) .
Hemolytic Activity
This compound exhibits low hemolysis, making it a safer candidate for therapeutic applications:
| Concentration (µM) | Hemolysis (%) |
|---|---|
| 10 | 2.1 ± 0.3 |
| 50 | 5.4 ± 0.7 |
| 100 | 8.9 ± 1.2 |
Spectroscopic Characterization
Reaction products were validated using:
-
NMR : ¹H (600 MHz) and ¹³C (150 MHz) spectra confirmed structural changes post-hydrolysis .
-
Mass Spectrometry : HRESIMS ([M + Na]⁺ = 1714.7490) established molecular formulae .
Stability and Reactivity
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and H₂O .
-
Photochemical Sensitivity : UV exposure triggers isomerization of the oleanene core .
Potential Synthetic Modifications
Propiedades
Fórmula molecular |
C83H128O43 |
|---|---|
Peso molecular |
1813.9 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-3-(2-hydroxybenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C83H128O43/c1-29-46(91)55(100)65(123-69-58(103)47(92)35(89)27-110-69)74(112-29)111-28-40-52(97)57(102)66(124-72-61(106)54(99)49(94)37(24-85)115-72)75(118-40)120-44-17-18-80(7)41(79(44,5)6)16-19-81(8)42(80)15-14-32-33-20-78(3,4)45(119-68(108)31-12-10-11-13-34(31)88)22-83(33,43(90)21-82(32,81)9)77(109)126-76-67(56(101)50(95)38(25-86)117-76)125-73-62(107)64(122-71-60(105)53(98)48(93)36(23-84)114-71)63(30(2)113-73)121-70-59(104)51(96)39(26-87)116-70/h10-14,29-30,33,35-67,69-76,84-107H,15-28H2,1-9H3/t29-,30+,33+,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,50-,51+,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63+,64+,65-,66-,67-,69+,70+,71+,72+,73+,74-,75+,76+,80+,81-,82-,83-/m1/s1 |
Clave InChI |
LSDHKFVHNGZFOG-GWCHSLTQSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C8=CC=CC=C8O)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O |
Sinónimos |
adianthifolioside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















